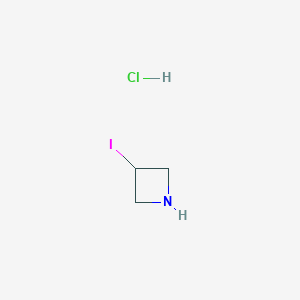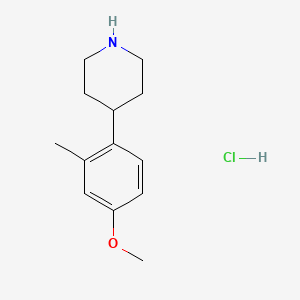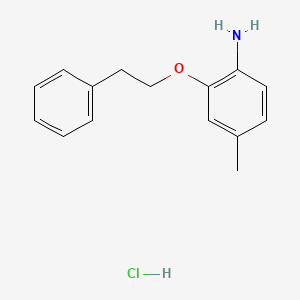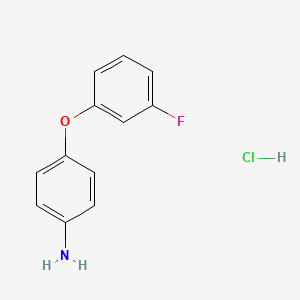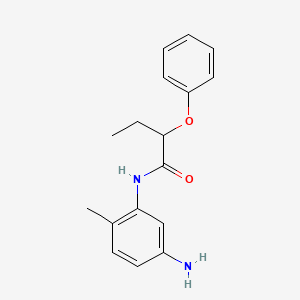
N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide, also known as NAMPA, is an organic compound with a wide range of applications in scientific research. It has been used in various experiments involving biochemical and physiological processes, and has been found to have a number of advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Anticonvulsant and Pain-Attenuating Properties
Compounds related to N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide have been investigated for their anticonvulsant activities and pain-attenuating properties. Studies have shown that certain primary amino acid derivatives exhibit pronounced activities in animal models for anticonvulsant effects, surpassing those of phenobarbital, and have potential applications in neuropathic pain management. The structure-activity relationship studies of these compounds have provided insights into their pharmacological profiles, suggesting that modifications at specific sites can enhance their anticonvulsant activities (King et al., 2011).
Antimalarial Activity
Research into the antimalarial properties of related compounds, such as derivatives of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, has shown significant activity against resistant strains of malaria parasites. These findings suggest potential applications in the development of new antimalarial therapies, highlighting the importance of structural modifications in enhancing drug efficacy (Werbel et al., 1986).
Antitumor Activity
Studies on the antitumor activity of related benzothiazole derivatives have demonstrated their effectiveness in inducing DNA damage and cell cycle arrest in tumor cells. These compounds, through their biotransformation, generate electrophilic species that bind covalently to DNA, causing lethal damage to sensitive tumor cells. Such mechanisms suggest their potential application in cancer therapy, particularly in diseases responsive to DNA damage-induced cytotoxicity (Leong et al., 2004).
Metabolic Activation and Carcinogenicity
The metabolic activation of N-hydroxy derivatives of arylamines and heterocyclic amines by human sulfotransferases has been examined, with findings indicating the role of these enzymes in the bioactivation of carcinogens. Such studies are crucial for understanding the metabolic pathways involved in carcinogenesis and for developing strategies to mitigate the risks associated with exposure to potential carcinogens (Chou et al., 1995).
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-11-13(18)10-9-12(15)2/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFYYHRCGRZMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



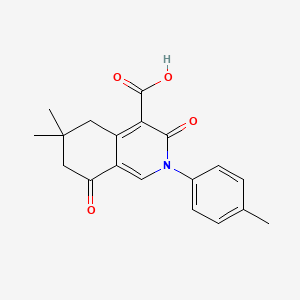
![Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391202.png)
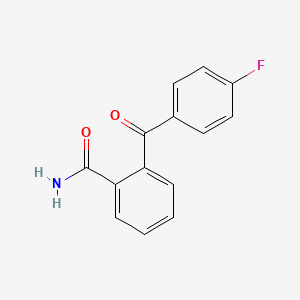
![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)
![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)
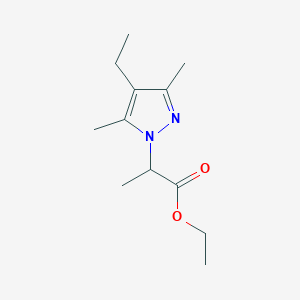
![(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid](/img/structure/B1391212.png)
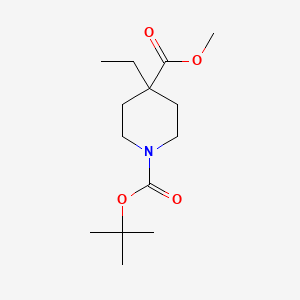
![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)
